

Conantokin-T: A Technical Guide to its Discovery, Origin, and Mechanism of Action

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Conantokin-T

Cat. No.: B549399

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conantokin-T, a 21-amino acid peptide isolated from the venom of the marine cone snail *Conus tulipa*, is a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2] This technical guide provides a comprehensive overview of the discovery, origin, and characterization of **Conantokin-T**, intended for researchers, scientists, and professionals in drug development. The document details the experimental protocols for its isolation, purification, and sequencing, presents quantitative data on its interaction with NMDA receptor subtypes, and illustrates the key experimental workflows and signaling pathways involved. The unique properties of **Conantokin-T**, including its gamma-carboxyglutamate (Gla) residues, make it a valuable tool for neuroscience research and a potential lead compound for the development of novel therapeutics targeting NMDA receptor dysfunction.

Discovery and Origin

Conantokin-T was first isolated from the venom of the fish-hunting cone snail, *Conus tulipa*. [1] [2] These predatory marine snails utilize a complex venom cocktail to rapidly paralyze their prey. The discovery of **Conantokin-T** was part of broader research into the pharmacological activities of conotoxins, which are small, structurally diverse peptides found in cone snail venoms. [3] Initial observations revealed that the injection of a peptide fraction from *C. tulipa* venom induced sleep-like symptoms in young mice, leading to its isolation and characterization. [1][2]

Physicochemical Properties and Structure

Conantokin-T is a 21-amino acid, linear peptide with the following sequence: Gly-Glu-Gla-Gla-Tyr-Gln-Lys-Met-Leu-Gla-Asn-Leu-Arg-Gla-Ala-Glu-Val-Lys-Lys-Asn-Ala-NH₂.^[2] A key structural feature of **Conantokin-T** is the presence of four residues of the post-translationally modified amino acid, gamma-carboxyglutamate (Gla).^[2] These Gla residues are crucial for the peptide's biological activity and its ability to adopt a stable alpha-helical conformation, a process that is influenced by the presence of divalent cations.^[3] Unlike many other conotoxins, **Conantokin-T** lacks disulfide bridges.^[3]

Experimental Protocols

Isolation and Purification of Conantokin-T from Conus tulipa Venom

The isolation and purification of **Conantokin-T** from the crude venom of *C. tulipa* is a multi-step process involving extraction and chromatographic separation.

Protocol:

- **Venom Extraction:** Venom ducts are dissected from *Conus tulipa* specimens. The crude venom is extracted from the ducts using an aqueous solution of 30% acetonitrile with 0.1% trifluoroacetic acid (TFA). The extract is then lyophilized (freeze-dried) to remove the solvent.
- **Size-Exclusion Chromatography (SEC):** The lyophilized crude venom is reconstituted in a suitable buffer and subjected to SEC. This step separates the venom components based on their molecular size, providing a preliminary fractionation of the peptides.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** The fractions containing peptides of the approximate molecular weight of **Conantokin-T** are further purified using RP-HPLC.
 - **Column:** A C18 analytical column (e.g., Vydac C18) is typically used.
 - **Mobile Phase:** A gradient of acetonitrile in water with 0.1% TFA is used as the mobile phase. For example, a linear gradient from 0% to 60% acetonitrile over 60 minutes.

- Detection: The elution of peptides is monitored by UV absorbance at 220-230 nm.
- Fraction Collection: Fractions corresponding to individual peaks are collected.
- Purity Analysis: The purity of the isolated **Conantokin-T** is confirmed by analytical RP-HPLC and mass spectrometry.

Amino Acid Sequence Analysis

The amino acid sequence of **Conantokin-T** was determined using a combination of Edman degradation and mass spectrometry.

Protocol for Edman Degradation:

- Coupling: The purified peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the N-terminal amino acid.
- Cleavage: The N-terminal amino acid derivative is cleaved from the peptide chain using a strong anhydrous acid, such as trifluoroacetic acid (TFA).^{[4][5]}
- Conversion and Identification: The released anilinothiazolinone (ATZ)-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid. The PTH-amino acid is then identified by chromatography (e.g., HPLC) by comparing its retention time to that of known standards.^[5]
- Repetitive Cycles: The remaining peptide is subjected to subsequent cycles of Edman degradation to determine the sequence of the following amino acids.

Protocol for Mass Spectrometry:

- Sample Preparation: The purified peptide is prepared for mass spectrometry analysis. This may involve reduction and alkylation if disulfide bonds were present (though not in the case of **Conantokin-T**).
- Ionization: The peptide is ionized using techniques such as electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

- **Mass Analysis:** The mass-to-charge ratio (m/z) of the intact peptide is determined to confirm its molecular weight.
- **Tandem Mass Spectrometry (MS/MS):** The peptide ion is fragmented, and the m/z ratios of the resulting fragment ions are measured. The amino acid sequence is then deduced from the mass differences between the fragment ions.

Quantitative Data

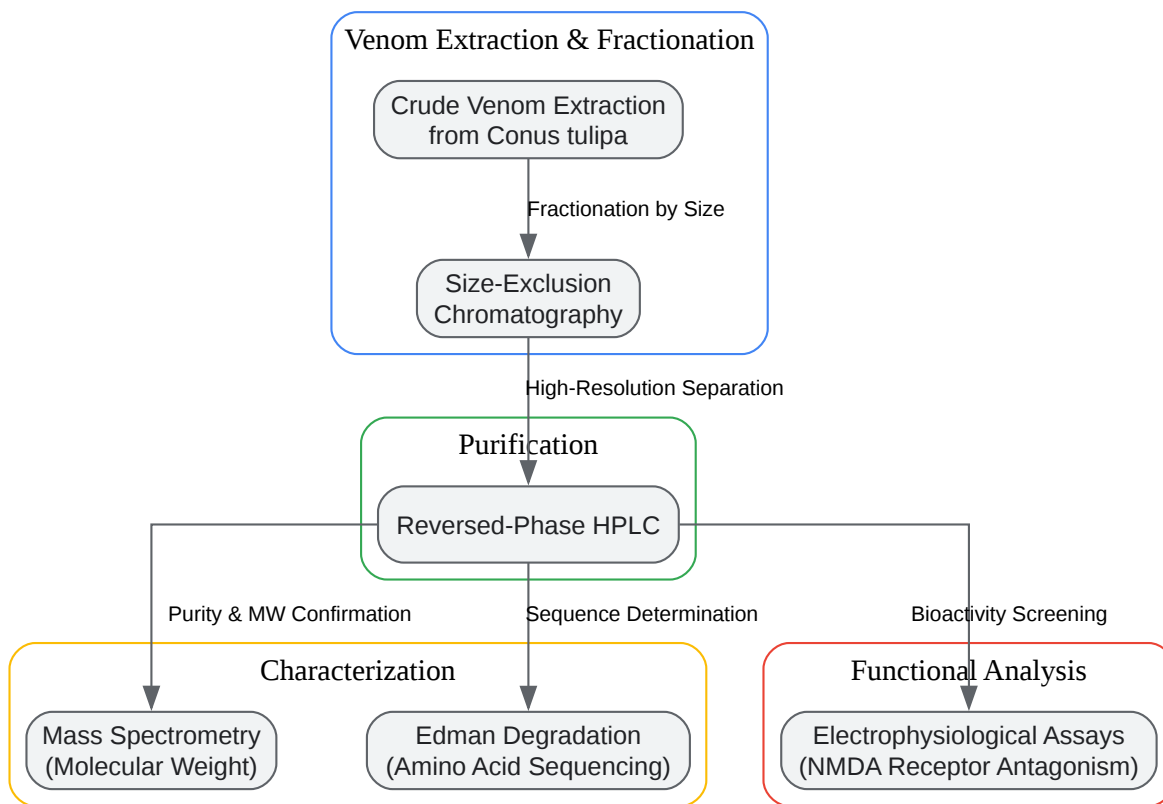
Conantokin-T acts as a non-selective antagonist at NMDA receptors. Its inhibitory activity has been quantified against various NMDA receptor subunit combinations.

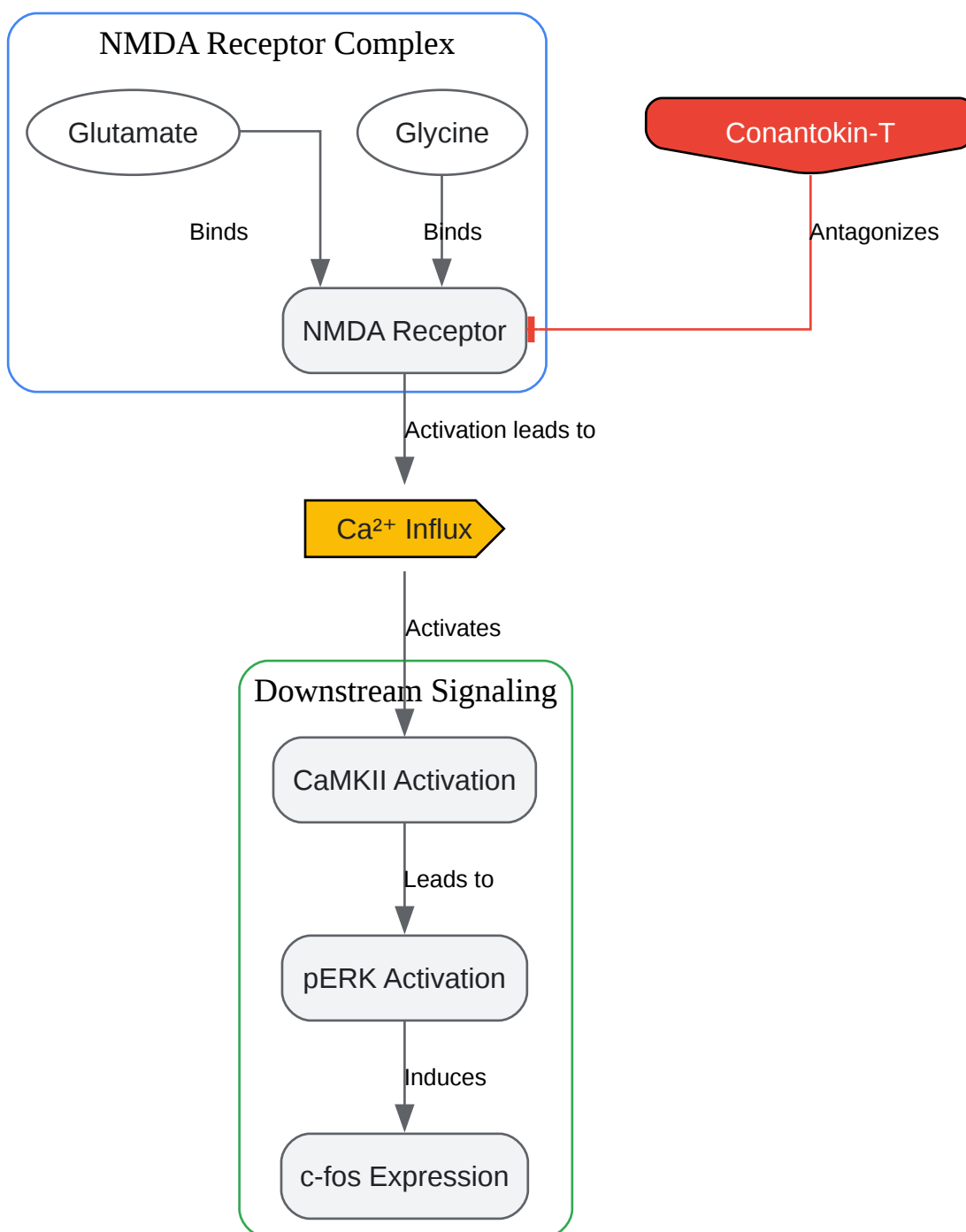
NMDA Receptor Subtype	IC50 (μM)	Reference
NR1a/NR2A	~1-10	[3]
NR1a/NR2B	~1-10	[3]
NR1b/NR2A	~1-10	[3]
NR1b/NR2B	~1-10	[3]

Note: The IC50 values can vary depending on the experimental conditions and assay used. A study on a variant, Con-T[M8Q], showed high potency in inhibiting morphine dependence at the nmol/kg level in mice.[6]

Visualizations

Experimental Workflow for Conantokin-T Discovery





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sequencing and mass profiling highly modified conotoxins using global reduction/alkylation followed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Subtype-selective antagonism of N-Methyl-D-Aspartate receptor ion channels by synthetic conantokin peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 5. ehu.eus [ehu.eus]
- 6. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Conantokin-T: A Technical Guide to its Discovery, Origin, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549399#conantokin-t-discovery-and-origin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

